molecular formula C10H11N3S3 B5556755 5-(methylthio)-3-[2-(4-pyridinyl)ethyl]-1,3,4-thiadiazole-2(3H)-thione

5-(methylthio)-3-[2-(4-pyridinyl)ethyl]-1,3,4-thiadiazole-2(3H)-thione

Cat. No. B5556755
M. Wt: 269.4 g/mol
InChI Key: ALUKKNWNZXWXRT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiadiazole derivatives, including compounds similar to 5-(methylthio)-3-[2-(4-pyridinyl)ethyl]-1,3,4-thiadiazole-2(3H)-thione, involves cyclization reactions of thiosemicarbazides or thiohydrazides in the presence of various catalysts. These reactions can yield a variety of thiadiazole compounds with potential fungicidal, antimicrobial, and anticancer activities. For instance, the synthesis and characterization of thiadiazole derivatives have been explored through reactions catalyzed by manganese(II) ions, which facilitate the cyclization and condensation processes to produce these compounds (Dani et al., 2013).

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is often analyzed using techniques such as X-ray crystallography and Density Functional Theory (DFT) calculations. These methods provide insights into the compounds' geometric parameters, crystal packing, and the nature of intermolecular interactions, which are crucial for understanding their chemical behavior and potential applications. For example, studies have detailed the crystal structure of related thiadiazole compounds, revealing their stabilization through intramolecular and intermolecular hydrogen bonding (Wawrzycka-Gorczyca & Siwek, 2011).

Chemical Reactions and Properties

Thiadiazole compounds participate in a variety of chemical reactions, owing to the reactive nature of their thiadiazole ring. These reactions include nucleophilic substitution, alkylation, and condensation, enabling the synthesis of a wide range of derivatives with diverse chemical properties. The reactivity of the thiadiazole ring is influenced by the substituents on the ring, which can alter the compound's electronic structure and thus its chemical behavior. For instance, the synthesis of substituted diethyl (((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)(phenyl)methyl)phosphonates demonstrates the versatility of thiadiazole derivatives in chemical synthesis (Sarva et al., 2022).

Physical Properties Analysis

The physical properties of thiadiazole derivatives, such as melting points, solubility, and stability, are key factors in determining their potential applications. These properties are influenced by the molecular structure and the nature of substituents attached to the thiadiazole ring. Studies on compounds like 5-(methylthio)-3-[2-(4-pyridinyl)ethyl]-1,3,4-thiadiazole-2(3H)-thione have shown that intermolecular interactions, particularly hydrogen bonding, play a significant role in defining their physical properties (Baggio et al., 1998).

Chemical Properties Analysis

The chemical properties of thiadiazole derivatives, such as acidity, basicity, and reactivity towards electrophiles and nucleophiles, are critical for their potential use in various applications. These properties are largely determined by the electronic structure of the thiadiazole ring and the nature of its substituents. Research has focused on understanding these properties through theoretical and experimental studies, which have elucidated the mechanisms of reactions involving thiadiazole compounds and their interactions with other molecules (Eshimbetov et al., 2017).

Scientific Research Applications

Fungicidal Activity

  • Agricultural Use : Certain thiadiazoles, closely related to the specified compound, have been synthesized for potential use as fungicides. For instance, 2-alkyl (alkythio)-5-pyrazolyl-1,3,4-oxadiazoles (thiadiazoles) demonstrated significant fungicidal activity against rice sheath blight, a major disease affecting rice in China. This suggests the potential of similar thiadiazoles in agricultural applications (H. Chen, Z. Li, & Y. Han, 2000).

Anticancer Activity

  • Medicinal Applications : Thiazolo[3,2-a]pyridines, which share structural similarities with the specified compound, have been prepared using a multicomponent reaction and exhibited promising anticancer activity across various cancer cell lines. This indicates the potential of structurally related thiadiazoles in developing anticancer agents (C. Altuğ et al., 2011).

Solar Cell Applications

  • Materials Science : A compound closely related to the one , 5-methylthio-1,3,4-thiadiazole-2-thiol, has been used as a novel redox couple in dye-sensitized and quantum-dot sensitized solar cells. This demonstrates the potential use of similar compounds in the field of renewable energy and materials science (M. Rahman et al., 2018).

Insecticidal Properties

  • Pest Control : Research on 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, a compound structurally related to the one , has shown potential as an insecticidal agent against cotton leafworm, Spodoptera littoralis. This highlights the possible application of similar compounds in pest management strategies (A. Fadda et al., 2017).

Antibacterial Activity

  • Antimicrobial Properties : 1,3,4-oxadiazole thioether derivatives, which are structurally similar, have been studied for their antibacterial activities. This research paves the way for the use of related compounds in the development of new antibacterial agents (Xianpeng Song et al., 2017).

properties

IUPAC Name

5-methylsulfanyl-3-(2-pyridin-4-ylethyl)-1,3,4-thiadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S3/c1-15-9-12-13(10(14)16-9)7-4-8-2-5-11-6-3-8/h2-3,5-6H,4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALUKKNWNZXWXRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN(C(=S)S1)CCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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